4-(pyrrolidin-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine
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Overview
Description
4-(Pyrrolidin-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with pyrrolidine and piperazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyrrolidin-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic synthesis
Pyrimidine Core Formation: The pyrimidine core can be synthesized through a condensation reaction involving appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Substitution with Pyrrolidine: The pyrrolidine group can be introduced via nucleophilic substitution reactions, where a halogenated pyrimidine intermediate reacts with pyrrolidine.
Introduction of Piperazine and Thiazole: The final step involves the coupling of the piperazine ring with the thiazole moiety, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and piperazine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to dihydropyrimidine derivatives.
Substitution: The compound can participate in various substitution reactions, especially at positions where the pyrimidine ring is activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce dihydropyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(pyrrolidin-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may act on specific receptors or enzymes, making it a candidate for treating diseases such as cancer, neurological disorders, and infections.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise molecular interactions.
Mechanism of Action
The mechanism of action of 4-(pyrrolidin-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, where it can modulate the activity of these targets. This modulation can lead to changes in cellular processes, ultimately resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)pyrimidine: Lacks the piperazine and thiazole groups, making it less versatile in terms of biological activity.
6-(Piperazin-1-yl)pyrimidine: Similar but lacks the pyrrolidine group, which may affect its binding affinity and specificity.
4-(1,3-Thiazol-2-yl)piperazine:
Uniqueness
4-(Pyrrolidin-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6S/c1-2-5-19(4-1)13-11-14(18-12-17-13)20-6-8-21(9-7-20)15-16-3-10-22-15/h3,10-12H,1-2,4-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCJHPACDKXSKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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